Cas no 1807230-54-1 (4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride)

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride structure
1807230-54-1 structure
商品名:4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride
CAS番号:1807230-54-1
MF:C8H5BrClNO2S2
メガワット:326.617797613144
CID:4961341

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride
    • インチ: 1S/C8H5BrClNO2S2/c9-3-7-5(4-11)1-6(2-8(7)14)15(10,12)13/h1-2,14H,3H2
    • InChIKey: AQIVLVNGNUEFMC-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(C#N)=CC(=CC=1S)S(=O)(=O)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 372
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 67.3

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014005486-250mg
4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride
1807230-54-1 97%
250mg
489.60 USD 2021-06-22
Alichem
A014005486-500mg
4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride
1807230-54-1 97%
500mg
798.70 USD 2021-06-22
Alichem
A014005486-1g
4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride
1807230-54-1 97%
1g
1,579.40 USD 2021-06-22

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride 関連文献

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chlorideに関する追加情報

Comprehensive Overview of 4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride (CAS No. 1807230-54-1)

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride (CAS No. 1807230-54-1) is a highly specialized chemical compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a bromomethyl group, a cyano moiety, and a mercapto functionality, makes it a versatile building block for designing complex molecules. Researchers and industry professionals frequently search for this compound due to its applications in peptide coupling, sulfonamide formation, and click chemistry, aligning with the growing demand for efficient synthetic methodologies.

The compound’s sulfonyl chloride group is particularly noteworthy, as it enables facile nucleophilic substitution reactions, a feature highly sought after in drug discovery and bioconjugation. Recent trends in green chemistry have also spurred interest in optimizing its synthesis to reduce environmental impact, addressing concerns about solvent waste and energy efficiency. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its purity, ensuring compliance with stringent industry standards.

In the context of high-throughput screening, 4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride has gained traction as a key reagent for labeling biomolecules. Its compatibility with thiol-ene reactions and photoaffinity labeling makes it invaluable for proteomics and diagnostics. Moreover, its role in covalent inhibitor design has been highlighted in recent publications, reflecting the broader shift toward targeted therapies in oncology and infectious diseases.

From a commercial perspective, suppliers often emphasize the compound’s stability under controlled storage conditions (e.g., inert atmosphere, low temperature) to maintain reactivity. FAQs from buyers typically focus on shelf life, scalability, and custom synthesis options, underscoring the need for reliable sourcing in R&D pipelines. Regulatory compliance, particularly regarding REACH and GMP guidelines, further influences its adoption in regulated industries.

Emerging applications in material science, such as functionalized polymer coatings and MOF (Metal-Organic Framework) modifications, demonstrate the compound’s interdisciplinary relevance. Innovations in catalysis and nanotechnology also leverage its reactive sites for surface engineering, aligning with the push for smart materials. As synthetic strategies evolve, 4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride continues to attract attention for its adaptability in cutting-edge research.

To address common queries from the scientific community: The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates homogeneous reaction conditions, while its stoichiometric efficiency in multi-step syntheses reduces byproduct formation. Collaborative studies often explore its regioselectivity in heterocyclic derivatizations, a topic frequently cited in patent literature. For those seeking alternatives, derivatives like sulfonamide analogs or bromo-substituted intermediates may offer tailored solutions.

In summary, 4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride (CAS No. 1807230-54-1) exemplifies the intersection of synthetic utility and innovation. Its role in precision chemistry and molecular design ensures sustained relevance across diverse sectors, from life sciences to advanced manufacturing. Future developments may focus on automated synthesis platforms and AI-driven retrosynthesis, further expanding its applications.

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